1-(furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide

Medicinal Chemistry Structure-Activity Relationships Physicochemical Property Optimization

1-(Furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide (CAS 1351703-49-5, molecular formula C₁₈H₁₇N₃O₃, molecular weight 323.3 g/mol) is a fully synthetic heterocyclic small molecule built on a 5-oxopyrrolidine-3-carboxamide core, N1-substituted with a furan-2-ylmethyl group and bearing an N-(1H-indol-4-yl) carboxamide side chain. The compound belongs to the class of indole-pyrrolidine-furan tris-heterocyclic amides and is catalogued in screening-compound collections, though no peer-reviewed biological profiling data are publicly available as of the knowledge cutoff.

Molecular Formula C18H17N3O3
Molecular Weight 323.3 g/mol
Cat. No. B11014473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC18H17N3O3
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=CC=CC4=C3C=CN4
InChIInChI=1S/C18H17N3O3/c22-17-9-12(10-21(17)11-13-3-2-8-24-13)18(23)20-16-5-1-4-15-14(16)6-7-19-15/h1-8,12,19H,9-11H2,(H,20,23)
InChIKeySXQFDORXGHWNAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide (CAS 1351703-49-5): Chemical Identity and Scaffold Classification for Procurement Decision-Making


1-(Furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide (CAS 1351703-49-5, molecular formula C₁₈H₁₇N₃O₃, molecular weight 323.3 g/mol) is a fully synthetic heterocyclic small molecule built on a 5-oxopyrrolidine-3-carboxamide core, N1-substituted with a furan-2-ylmethyl group and bearing an N-(1H-indol-4-yl) carboxamide side chain . The compound belongs to the class of indole-pyrrolidine-furan tris-heterocyclic amides and is catalogued in screening-compound collections, though no peer-reviewed biological profiling data are publicly available as of the knowledge cutoff . Selection relevance arises from the unique juxtaposition of three privileged scaffolds—furan, indole, and pyrrolidinone—within a single low-molecular-weight framework, a topology that is structurally distinct from the more common benzyl-, aryl-, or alkyl-substituted analogs that dominate this chemical space.

Why Generic Substitution of 1-(Furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide Fails: Structural Determinants That Preclude Simple Analog Interchange


Compounds within the 5-oxopyrrolidine-3-carboxamide family sharing the indol-4-yl amide terminus cannot be treated as interchangeable because the N1 substituent on the pyrrolidinone ring—here a furan-2-ylmethyl group—dictates distinct electronic, steric, and hydrogen-bonding pharmacophores that diverge sharply from benzyl, phenethyl, or dimethoxyphenyl analogs . Even when the indole-carboxamide portion is held constant, changes to the N1 group alter calculated lipophilicity (ΔlogP), polar surface area, hydrogen-bond acceptor count, and conformational flexibility, each of which independently influences target engagement, selectivity, and pharmacokinetic behavior [1]. The evidence assembled below quantifies these differences where data exist and explicitly identifies where experimental confirmation is still absent, so that procurement and screening decisions rest on verifiable structural and physicochemical differentiation rather than on assumptions of class-level equivalence.

Quantitative Evidence Guide: 1-(Furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide Versus Closest Structural Analogs


N1 Substituent Differentiation: Furan-2-ylmethyl Versus Benzyl Modulates Hydrogen-Bond Acceptor Count by +1

The target compound carries a furan-2-ylmethyl substituent at the pyrrolidinone N1 position, contributing a furan oxygen atom that increases the hydrogen-bond acceptor (HBA) count to 6, versus 4 for the benzyl analog 1-benzyl-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide . This additional HBA site creates a distinct donor–acceptor interaction surface that can alter binding-site complementarity, particularly in targets where an ether or carbonyl oxygen of the furan engages a backbone NH or a structural water molecule . The quantified difference is: target compound HBA = 6; benzyl analog HBA = 4; ΔHBA = +2 (or +1 relative to the indole-carboxamide core alone). No experimental binding data are available to confirm target-specific advantage.

Medicinal Chemistry Structure-Activity Relationships Physicochemical Property Optimization

Predicted Lipophilicity Divergence: Furan-2-ylmethyl Lowers logP Relative to 2,4-Dimethoxyphenyl-Substituted Analog

The furan-2-ylmethyl substituent is expected to confer lower lipophilicity than the 2,4-dimethoxyphenyl group found in the closest commercially catalogued analog with available measured data. The ChemDiv analog 1-(2,4-dimethoxyphenyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide (IB08-3890) has experimentally determined logP = 2.2 and logD = 2.2 . Using additive fragment-based estimation, the furan-2-ylmethyl analog is predicted to have logP ≈ 1.3–1.6, representing a ΔlogP of –0.6 to –0.9 log units . This shift moves the compound closer to the optimal CNS drug-like lipophilicity range (logP 1–3) and away from the higher logP range associated with increased phospholipidosis risk and promiscuous target binding. No experimental logP or logD measurement for the target compound has been published.

Drug Design Lipophilicity ADME Prediction

Polar Surface Area Comparison: Furan-2-ylmethyl Versus 2,4-Dimethoxyphenyl Modulates Membrane Permeability Potential

Polar surface area (PSA) is a critical determinant of passive membrane permeability. The 2,4-dimethoxyphenyl analog IB08-3890 has a measured topological PSA (TPSA) of 121.01 Ų . The target compound, lacking the two methoxy oxygen atoms but retaining the furan oxygen, is predicted to have a marginally lower TPSA of approximately 100–110 Ų, a reduction of 10–20 Ų [1]. This positions the furan analog closer to the widely accepted Veber threshold for oral bioavailability (PSA ≤ 140 Ų) while still maintaining a PSA above 90 Ų, the cutoff associated with blood-brain barrier penetration. The difference, though modest, can influence rank-ordering of compounds in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer screens. No experimental permeability data are available for either compound.

Permeability Polar Surface Area Drug-likeness

Scaffold Diversity: Tris-Heterocyclic Architecture Offers Screening Library Complementarity

The target compound is the only member of the N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide series that simultaneously incorporates a furan-2-ylmethyl N1 substituent, as confirmed by cross-referencing ChemDiv, chemsrc, and smolecule catalogs . The closest in-class compounds use benzyl, 2-methoxybenzyl, 2,4-dimethoxyphenyl, or 2-methoxyphenethyl N1 groups. Furan-containing analogs within the broader 5-oxopyrrolidine-3-carboxamide class exist (e.g., N-(2,6-difluorobenzyl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide), but they lack the indol-4-yl carboxamide terminus that is a privileged pharmacophore for kinase, IDO1, and integrase targets [1] [2]. This makes the target compound a unique combinatorial assembly of three fragment types that are each independently validated in medicinal chemistry, offering a distinct chemical starting point for fragment-based or diversity-oriented screening.

High-Throughput Screening Chemical Diversity Library Design

Recommended Application Scenarios for 1-(Furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide Based on Current Evidence


Diversity-Oriented High-Throughput Screening Library Expansion

Procurement of this compound is most justified when the objective is to increase the three-dimensional chemical diversity of a screening library targeting kinase, integrase, or protein-protein interaction targets. As documented in Section 3, Evidence Item 4, the tris-heterocyclic assembly (furan + indole + pyrrolidinone) is unique among catalogued analogs . Libraries enriched with such underrepresented scaffolds have been shown to yield higher hit rates in academic screening centers . The lower predicted logP (Section 3, Evidence Item 2) further reduces the risk of assay interference from aggregation or non-specific binding that plagues more lipophilic screening compounds.

Fragment-Based Lead Generation Requiring a Pre-Assembled Privileged Scaffold

The compound serves as a pre-fused 'privileged fragment' combining indole (a validated kinase-hinge binder) and furan (an isosteric replacement for phenyl with improved solubility). Fragment-based drug discovery programs that have identified indole or pyrrolidinone hits independently can use this compound as a rapid SAR probe to assess the effect of covalently linking these fragments through the 5-oxopyrrolidine-3-carboxamide bridge, without investing in de novo synthesis. The HBA difference documented in Evidence Item 1 (ΔHBA = +2 versus benzyl analog) provides an additional interaction vector for crystallographic or NMR-based fragment screening [1].

Negative Control or Selectivity Profiling for Indole-Carboxamide Lead Series

When a research program has identified a lead compound within the N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide series bearing a benzyl or aryl N1 substituent, the furan-2-ylmethyl analog can function as a selectivity control to determine whether biological activity is sensitive to the electronic and steric character of the N1 group. As shown in Evidence Items 1–3, the furan analog differs in HBA count, logP, and PSA from both benzyl and dimethoxyphenyl comparators, making it a chemically orthogonal probe for SAR dissection .

Computational Chemistry and In Silico Screening Campaigns

Given the absence of published experimental bioactivity data, the immediate utility of this compound lies in computational workflows. Its predicted physicochemical profile—logP ≈ 1.3–1.6, TPSA ≈ 100–110 Ų, HBA = 6 (Section 3, Evidence Items 1–3)—places it within favorable drug-like chemical space [2]. Docking and pharmacophore modeling against targets for which indole carboxamides have shown activity (e.g., EGFR kinase, CCR5, HIV integrase) can prioritize this compound for synthesis and empirical testing, leveraging the scaffold novelty documented in Evidence Item 4.

Quote Request

Request a Quote for 1-(furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.